3-Methyl-2-[2-(3-methylphenoxy)acetamido]butanoic acid
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Overview
Description
- The compound consists of a butanoic acid backbone with an acetamido group and a 3-methylphenoxy substituent.
- Its IUPAC name is 3-methyl-2-(3-methylphenoxy)butanoic acid .
3-Methyl-2-[2-(3-methylphenoxy)acetamido]butanoic acid: is a chemical compound with the molecular formula . It is also known by its CAS number: .
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be synthesized through organic reactions involving appropriate starting materials.
Industrial Production: Industrial-scale production methods are not widely documented, but research laboratories may prepare it using custom synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: May find applications in the development of new materials or pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of study.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 2-acetamido-3-methyl-pentanoic acid (CAS: 19764-31-9) and butanoic acid, 3-methyl- (CAS: 503-74-2).
Uniqueness: Highlight its unique structural features compared to similar compounds.
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(2)13(14(17)18)15-12(16)8-19-11-6-4-5-10(3)7-11/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
SICGRLZXCQRGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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